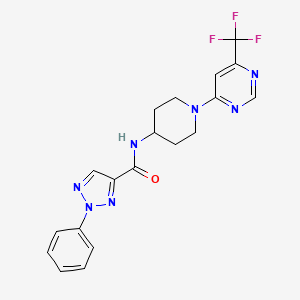

![molecular formula C22H24N6O B2937368 N6-异丁基-N4-(3-甲氧基苯基)-1-苯基-1H-吡唑并[3,4-d]嘧啶-4,6-二胺 CAS No. 946290-21-7](/img/structure/B2937368.png)

N6-异丁基-N4-(3-甲氧基苯基)-1-苯基-1H-吡唑并[3,4-d]嘧啶-4,6-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a type of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been shown to exhibit various biological activities .

Synthesis Analysis

While specific synthesis information for this compound is not available, pyrazolo[3,4-d]pyrimidines can be synthesized from certain starting materials like α,α-ketene dithioacetals .科学研究应用

核苷酸合成和修饰

吡唑并[3,4-d]嘧啶衍生物已被用于合成具有不稳定碱保护基团的寡核苷酸,在寡核苷酸合成中提供了更温和、更快速的脱保护步骤。这种方法促进了包含碱不稳定的碱基的修饰 DNA 的制备,这对于特定的科学应用至关重要,例如基因编辑和分子生物学研究 (Schulhof, Molko, & Teoule, 1987)。

杂环化学和药物合成

吡唑并[3,4-d]嘧啶家族中的化合物已被合成,以期在创造新药方面发挥潜力。例如,开发了一种合成高度取代的吡唑并[1,5-a]嘧啶的方法,展示了这些化合物在药物发现和开发中的多功能性。这种方法强调了这些衍生物在合成具有潜在治疗应用的分子中的重要性 (Cobo 等人,2018 年)。

抗病毒研究

吡唑并[3,4-d]嘧啶衍生物已显示出抗病毒活性,特别是对逆转录病毒。这突出了它们在开发治疗方法或研究病毒感染的研究工具方面的潜力。在细胞培养中抑制逆转录病毒复制的能力表明这些化合物在治疗由逆转录病毒(如 HIV)引起的疾病方面的治疗潜力 (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003)。

细胞毒性和癌症研究

已探索合成和表征新的吡唑并[1,5-a]嘧啶衍生物,一些化合物显示出对癌细胞系的体外细胞毒活性。这证明了这些衍生物在癌症研究中作为治疗剂或作为研究癌细胞生物学的工具的潜在用途 (Hassan, Hafez, & Osman, 2014)。

未来方向

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 6 (CDK6) . CDK6 is a protein-serine/threonine kinase that belongs to the CMGC family and plays a crucial role in the regulation of cell cycle and transcription . It has been considered as a promising target for the treatment of cancers and other diseases .

Mode of Action

The compound interacts with CDK6 and inhibits its activity . The most potent compound in the series showed superior antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity . The probable binding model of the compound with CDK6 was simulated by molecular docking .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK6 . This inhibition disrupts the normal cell cycle, leading to the suppression of cell proliferation . This is particularly relevant in the context of cancer cells, where uncontrolled cell proliferation is a hallmark of the disease .

Result of Action

The inhibition of CDK6 by the compound leads to the suppression of cell proliferation . This results in antitumor activities, as observed in evaluations against human breast cancer cells and human gastric cancer cells .

属性

IUPAC Name |

4-N-(3-methoxyphenyl)-6-N-(2-methylpropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O/c1-15(2)13-23-22-26-20(25-16-8-7-11-18(12-16)29-3)19-14-24-28(21(19)27-22)17-9-5-4-6-10-17/h4-12,14-15H,13H2,1-3H3,(H2,23,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCZPORTTSEUNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2-Methylimidazol-1-yl)butyl]prop-2-enamide](/img/structure/B2937287.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2937295.png)

![5-tert-butyl-3-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2937298.png)

![2-(1,3-benzoxazol-2-ylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2937299.png)

![(E)-N-[(4,4-Difluorooxolan-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2937301.png)